molecular formula C25H42O5 B1250915 Amphidinolide T4

Amphidinolide T4

Cat. No.: B1250915
M. Wt: 422.6 g/mol
InChI Key: XPLWHMBNFWWZPU-IJZRVPMXSA-N
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Description

Significance of Marine Natural Products as Research Targets

Marine natural products are bioactive compounds derived from marine organisms, recognized for their pharmaceutical value and potential for drug development. nih.gov The ocean is a unique and excellent source that provides a diverse array of intriguing natural products. chem960.com These compounds, often secondary metabolites, exhibit a wide structural diversity, suggesting they are produced by unusual biochemical pathways. mdpi.com Research highlights the importance of marine organisms in discovering new drugs, with marine natural products currently recognized as a promising source of bioactive substances for drug discovery research. nih.govchem960.com They have demonstrated significant and extremely potent biological activities, capturing the attention of natural products chemists. chem960.com The great biodiversity of marine microorganisms, invertebrates, and algae is reflected in their huge chemical diversity, providing a rich source of potential drug leads. chem960.com This has led to the development of new classes of therapeutic agents, with some commercially available preparations treating diseases like cancer and various skin conditions using resources collected from marine life. chem960.com

Overview of the Amphidinolide Family and its Diverse Architectures

The Amphidinolides are a family of macrolide natural products isolated from marine dinoflagellates of the genus Amphidinium. cmdm.twgithub.io This family comprises more than forty members with varying sizes and complex structures, ranging from 12- to 27-membered macrolide rings. cmdm.twinvivochem.cn They are characterized as polyketides, a class of natural products known for their diverse biological activities and intricate chemical structures. fishersci.nlresearchgate.net The architectural complexity of amphidinolides includes features such as macrolactone rings, exo- and endocyclic alkenes, and various oxygen-containing functionalities like epoxides, tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, hydroxyl, and ketone groups. cmdm.twinvivochem.cn Many amphidinolides display potent-to-moderate cytotoxic activities in vitro. cmdm.twgithub.ioresearchgate.net The Amphidinolide T class, to which Amphidinolide T4 belongs, specifically features a 19-membered macrocycle, a trisubstituted tetrahydrofuran moiety, an α-hydroxy ketone, an exocyclic methylene (B1212753) group, and a homoallylic ester linkage.

Historical Context of Amphidinolide T4 Discovery and Initial Research

Amphidinolide T4 was isolated by Kobayashi and co-workers from a symbiotic Amphidinium sp. This discovery was part of ongoing research into the secondary metabolites produced by dinoflagellates of the genus Amphidinium. Amphidinolides T2, T3, and T4 were isolated alongside Amphidinolide T1 from two strains of marine dinoflagellates of the genus Amphidinium. The discovery of the amphidinolide T class is noted as occurring around 2000. Initial research on these compounds, including Amphidinolide T4, revealed that they exhibit moderate cytotoxic activity. Specifically, Amphidinolides T2, T3, and T4 showed moderate cytotoxic activity with IC₅₀ values ranging from 7 to 12 μg/mL against murine leukemia (L1210) cells. The structural elucidation of Amphidinolides T2, T3, and T4 was based on spectroscopic data, and their absolute configurations at specific carbons were determined by comparing NMR data of their C-1−C-12 segments with synthetic model compounds for the tetrahydrofuran portion. Due to the often extremely low concentrations of amphidinolides obtained from natural sources, significant effort has also been directed towards their total synthesis to enable further research. github.ioinvivochem.cn

Based on the initial research findings:

FeatureDetail
Source Organism Symbiotic Amphidinium sp. marine dinoflagellate
Discoverers Kobayashi and co-workers
Year of Discovery Circa 2000 (for the Amphidinolide T class)
Structural Class 19-membered macrolide, Polyketide
Key Structural Motifs Tetrahydrofuran ring, α-hydroxy ketone, exocyclic methylene, homoallylic ester
Initial Activity Moderate cytotoxic activity against murine leukemia (L1210) cells
IC₅₀ (L1210) 7–12 μg/mL (for T2, T3, and T4)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H42O5

Molecular Weight

422.6 g/mol

IUPAC Name

(1S,6S,9R,13R,15S,17R,19S)-15-hydroxy-6,13,19-trimethyl-11-methylidene-9-propyl-8,20-dioxabicyclo[15.2.1]icosane-7,14-dione

InChI

InChI=1S/C25H42O5/c1-6-9-20-13-16(2)12-19(5)24(27)22(26)15-21-14-18(4)23(29-21)11-8-7-10-17(3)25(28)30-20/h17-23,26H,2,6-15H2,1,3-5H3/t17-,18-,19+,20+,21+,22-,23-/m0/s1

InChI Key

XPLWHMBNFWWZPU-IJZRVPMXSA-N

Isomeric SMILES

CCC[C@@H]1CC(=C)C[C@H](C(=O)[C@H](C[C@H]2C[C@@H]([C@@H](O2)CCCC[C@@H](C(=O)O1)C)C)O)C

Canonical SMILES

CCCC1CC(=C)CC(C(=O)C(CC2CC(C(O2)CCCCC(C(=O)O1)C)C)O)C

Synonyms

amphidinolide T4

Origin of Product

United States

Isolation, Structural Elucidation, and Stereochemical Assignment of Amphidinolide T4

Isolation from Marine Dinoflagellates of the Genus Amphidinium sp.

Amphidinolide T4 is a natural macrolide produced by the marine dinoflagellate Amphidinium sp. nih.govmdpi.com It was isolated from the strain Y-56, which was cultured from a sample of the acoel flatworm Amphiscolops sp. collected off the coast of Okinawa, Japan. acs.org

The isolation process began with large-scale cultivation of the dinoflagellate, yielding a substantial wet weight of algal cells. acs.org These cells were harvested and then extracted using a methanol/toluene (B28343) solvent system. The resulting crude extract was partitioned between toluene and water. The organic layer, containing the lipophilic compounds including Amphidinolide T4, was then subjected to a series of chromatographic purification steps. This involved initial separation using silica (B1680970) gel column chromatography, followed by further purification with C18 column chromatography. The final isolation of pure Amphidinolide T4 was achieved through high-performance liquid chromatography (HPLC) over a C18 column. acs.org

Spectroscopic Methodologies for Structural Determination

The planar structure of Amphidinolide T4 was determined through a comprehensive analysis of various spectroscopic data. acs.org The molecular formula was established as C₃₂H₄₈O₇ by high-resolution fast atom bombardment mass spectrometry (HR-FABMS). acs.org

Extensive Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in assembling the molecule's carbon framework and identifying its functional groups. One-dimensional (1D) NMR spectra (¹H and ¹³C) provided initial information on the chemical environments of the protons and carbons. The connectivity of the atoms was established using a suite of two-dimensional (2D) NMR experiments, including: acs.org

¹H-¹H COSY (Correlation Spectroscopy): To identify protons coupled to each other, revealing adjacent proton relationships.

HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over two to three bonds), which was crucial for connecting the various structural fragments of the macrolide.

Analysis of these combined spectroscopic datasets allowed for the unambiguous assignment of the planar structure of Amphidinolide T4. acs.org

Elucidation of Absolute and Relative Stereochemistry of Amphidinolide T4

Defining the three-dimensional structure of Amphidinolide T4 required the determination of both its relative and absolute stereochemistry. The relative configurations of the stereocenters were primarily deduced from Nuclear Overhauser Effect (NOE) experiments (NOESY), which reveal the spatial proximity between protons within the molecule. acs.org

The absolute stereochemistry of the chiral centers was a more complex challenge. For the Amphidinolide T family, this was resolved by comparing NMR data of segments of the natural products with those of synthetic model compounds of known absolute configuration. nih.govacs.org Specifically, the absolute configurations at C-7, C-8, and C-10 were determined using this comparative method. acs.org The stereochemical outcome of total synthesis efforts later confirmed the assigned structure by matching the spectroscopic data of the synthetic molecule with that of the natural product. nih.gov

Comparative Structural Analysis within the Amphidinolide T Family (T1-T5)

Amphidinolide T4 is a member of the Amphidinolide T family, a group of structurally related 19-membered macrolides that also includes T1, T2, T3, and T5. nih.govnih.gov All members share a common macrocyclic core that features a trisubstituted tetrahydrofuran (B95107) ring and an exocyclic methylene (B1212753) group. nih.gov However, they exhibit distinct variations in their substitution and stereochemistry, particularly around the C12-C14 region of the macrolide ring. nih.gov

The key structural differences are as follows:

Amphidinolide T1 differs from the others in the oxidation pattern of its α-hydroxy ketone moiety; it possesses a hydroxyl group at C-13 and a ketone at C-12, the reverse of T3, T4, and T5. nih.gov

Amphidinolide T2 is unique within the group as it has a hydroxymethyl substituent at C-18, whereas the other members have an n-propyl group at this position. nih.gov

Amphidinolide T3, T4, and T5 are very closely related. They all have a ketone at C-13 and a hydroxyl group at C-12. Their structures differ only in the stereochemistry at the C-12 and C-14 positions, making them diastereomers of one another. nih.gov For example, Amphidinolide T3 is the C-12 epimer of Amphidinolide T4. nih.gov

The following table summarizes the key characteristics of the Amphidinolide T family members.

Compound NameMolecular FormulaKey Distinguishing Structural Features
Amphidinolide T1 C₃₂H₄₈O₆Reversed α-hydroxy ketone at C12/C13 compared to T3-T5. nih.gov
Amphidinolide T2 C₃₂H₄₈O₇Hydroxymethyl group at C18 instead of an n-propyl group. nih.gov
Amphidinolide T3 C₃₂H₄₈O₇Diastereomer of T4 and T5; epimeric with T4 at C12. nih.gov
Amphidinolide T4 C₃₂H₄₈O₇Diastereomer of T3 and T5, differing in stereochemistry at C12/C14. nih.gov
Amphidinolide T5 C₃₂H₄₈O₇Diastereomer of T3 and T4, differing in stereochemistry at C12/C14. nih.gov

Biosynthetic Pathways and Precursor Incorporation Studies of Amphidinolide T4

Polyketide Origin of Amphidinolide T-type Macrolides

The amphidinolides, including the T-type series, are recognized as polyketides. mdpi.comnih.govresearchgate.netresearchgate.net Polyketides are a diverse class of natural products synthesized through the repeated condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process analogous to fatty acid biosynthesis. researchgate.net This process is catalyzed by large multienzymatic complexes known as polyketide synthases (PKSs). researchgate.netx-mol.net Studies on various Amphidinium strains have indicated the presence of the enzymatic machinery responsible for polyketide synthesis. mdpi.comx-mol.net The carbon skeletons of dinoflagellate polyketides, such as the amphidinolides, are often unique and are believed to be generated by mechanisms that extend beyond ordinary polyketide biosynthesis, potentially involving unusual one-carbon extension machinery. jst.go.jpresearchgate.net

Investigation of Acetate (B1210297) Incorporation Patterns and Unusual Building Blocks

Precursor incorporation studies using isotopically labeled precursors, particularly 13C-labeled sodium acetate, have been instrumental in elucidating the biosynthetic origins of amphidinolide T-type macrolides. While specific detailed incorporation studies for Amphidinolide T4 are limited in the search results, studies on the closely related Amphidinolide T1 have provided significant insights into the general biosynthetic logic of this family. nih.govacs.orgnih.govokayama-u.ac.jp

Feeding experiments with [1-13C], [2-13C], and [1,2-13C2] sodium acetates in cultures of Amphidinium sp. revealed that all carbon atoms of Amphidinolide T1 were derived from acetate. nih.govacs.orgnih.govokayama-u.ac.jp The incorporation patterns observed were consistent with the assembly from successive polyketide chains. acs.orgnih.gov

A notable feature of the biosynthesis of Amphidinolide T1, and likely other T-type amphidinolides including T4 due to their structural similarity, is the incorporation of unusual building blocks. acs.orgnih.gov These include isolated C1 units and unusual C2 units that are derived solely from the C-2 of acetate, rather than the typical C-1/C-2 incorporation pattern of intact acetate units. nih.govjst.go.jpacs.orgnih.govokayama-u.ac.jp This unusual incorporation pattern, where carbons typically derived from the C-1 carbonyl of acetate originate from the C-2 methyl, is a characteristic feature observed in many dinoflagellate-derived polyketides. nih.govnih.gov

The following table summarizes the observed acetate incorporation patterns for Amphidinolide T1 based on 13C NMR data from feeding experiments:

PrecursorIncorporated Units
[1-13C] Sodium AcetateC-1 of intact acetate units
[2-13C] Sodium AcetateC-2 of intact acetate units, isolated C1 units, and unusual C2 units
[1,2-13C2] Sodium AcetateIntact acetate units, isolated C1 units (from C-2), unusual C2 units (from C-2)

Furthermore, studies on Amphidinolide T1 indicated that some oxygenated carbons were derived from the C-2 methyl of acetate, not the C-1 carbonyl, which is contrary to typical polyketide biosynthesis. acs.orgnih.gov

Enzymatic Considerations in Amphidinolide T4 Biosynthesis

The biosynthesis of polyketides in dinoflagellates is carried out by polyketide synthases (PKSs). researchgate.netx-mol.net These are often large, multimodular enzymes containing multiple catalytic domains on a single polypeptide chain, capable of generating complex structures. researchgate.netx-mol.net Investigations into Amphidinium carterae have explored the actions and expression of PKS proteins. x-mol.net While the exact mechanisms of toxin synthesis, including amphidinolides, are not fully elucidated at the genomic level due to the complexity of dinoflagellate genomes, studies have identified multi-domain PKS sequences. researchgate.netx-mol.net

The unusual incorporation patterns observed in amphidinolides suggest the involvement of enzymatic machinery that can cleave acetate units and selectively incorporate the C-2 carbon, potentially through an unexplained one-carbon extension mechanism. jst.go.jpresearchgate.net The precise enzymes responsible for generating the unusual C1 and C2 building blocks and their subsequent incorporation into the growing polyketide chain in Amphidinolide T4 biosynthesis remain areas of ongoing research. Chemoenzymatic approaches in the synthesis of complex molecules highlight the potential for integrating enzymatic transformations with chemical synthesis, which could be relevant to understanding or mimicking parts of the complex biosynthetic machinery involved in amphidinolide production. beilstein-journals.org

Hypothetical Biosynthetic Routes and Intermediate Analysis

Based on the precursor incorporation studies, a hypothetical biosynthetic route for Amphidinolide T-type macrolides, including T4, can be proposed involving the assembly of multiple polyketide chains, along with the incorporation of unusual C1 and C2 units derived from the C-2 of acetate. acs.orgnih.gov The macrolactone ring formation, a key step in the biosynthesis of macrolides, is likely catalyzed by a thioesterase (TE) domain within the PKS or a separate enzyme, facilitating intramolecular cyclization. beilstein-journals.org

Total Synthesis of Amphidinolide T4: Retrosynthetic Strategies and Key Transformations

Seminal Total Syntheses of Amphidinolide T4 (e.g., Fürstner, Jamison, Clark, Dai)

Several research groups have reported total syntheses of Amphidinolide T4, contributing significantly to the field of complex natural product synthesis. Fürstner and coworkers completed the first total synthesis of Amphidinolide T4 in 2002, utilizing an efficient ring-closing metathesis (RCM) for macrocycle formation. nih.govgla.ac.ukresearchgate.net They later applied a similar strategy to synthesize other members of the amphidinolide T family. nih.govgla.ac.uk Ghosh and Liu also reported a synthesis of Amphidinolide T1, employing a macrolactonization strategy. nih.gov The Jamison group developed a novel approach featuring nickel-catalyzed reductive coupling reactions of alkynes, including an intramolecular alkyne-aldehyde coupling for the macrocyclization and stereocenter installation. nih.govmsu.eduacs.orgacs.orgmit.edu Clark's group has also contributed to the synthesis of amphidinolide T members, utilizing a tandem oxonium ylide formation and msu.edugla.ac.uk-sigmatropic rearrangement for the tetrahydrofuran (B95107) core. gla.ac.uknih.govgla.ac.ukorcid.org Dai and coworkers have explored concise diverted total synthesis strategies, starting from a macrocyclic alkene intermediate prepared by RCM. thieme-connect.comust.hkorcid.orgthieme-connect.com

Strategies for Constructing the Trisubstituted Tetrahydrofuran Moiety

The trisubstituted tetrahydrofuran (THF) ring is a common structural motif in the amphidinolide T family and its stereocontrolled construction is a critical aspect of the total synthesis. gla.ac.ukresearchgate.netnih.gov Various methodologies have been developed for the synthesis of this cyclic ether.

Oxonium Ylide Formation andmsu.edugla.ac.uk-Sigmatropic Rearrangement

A prominent strategy for constructing the trisubstituted THF core involves the formation of an oxonium ylide followed by a msu.edugla.ac.uk-sigmatropic rearrangement. gla.ac.ukgla.ac.uknih.govgla.ac.ukthieme-connect.com This tandem process has been effectively utilized in several syntheses of amphidinolide T members. gla.ac.ukgla.ac.uk The oxonium ylide is typically generated from diazo-generated metal carbenoids, and the subsequent rearrangement leads to the formation of the trans-tetrahydrofuran ring with high diastereoselectivity. gla.ac.ukgla.ac.ukgla.ac.uk Clark's group, for example, employed this methodology using an oxonium ylide generated by the decomposition of a diazo ketone or 1-sulfonyl-triazole. gla.ac.ukgla.ac.uk

Other Methodologies for Tetrahydrofuran Ring Construction

Besides the oxonium ylide rearrangement, other methods have been explored for the synthesis of the THF ring in related natural products, which could potentially be adapted for Amphidinolide T4 synthesis. These include cyclization reactions and other strategies aimed at establishing the correct stereochemistry and substitution pattern of the five-membered ring. nih.gov

Formation of the Macrolactone Ring System

The formation of the 19-membered macrolactone ring is another key challenge in the total synthesis of Amphidinolide T4. Various macrocyclization strategies have been employed.

Ring-Closing Metathesis (RCM) Applications

Ring-closing metathesis (RCM) has been a widely used and effective method for constructing the macrocyclic core of Amphidinolide T4. researchgate.netthieme-connect.comust.hkacs.orgnih.gov Fürstner's initial synthesis successfully utilized a high-yielding RCM reaction catalyzed by a "second generation" ruthenium carbene complex to form the 19-membered ring. acs.orgnih.gov The efficiency of this transformation was attributed, in part, to the conformational bias present in the substrate. acs.orgnih.gov Dai's group also employed RCM to prepare a macrocyclic alkene intermediate that served as a common precursor for the synthesis of Amphidinolide T1 and T4. thieme-connect.comust.hkthieme-connect.com Other RCM strategies, including enyne RCM and siloxane-assisted macrocyclic alkene RCM, have also been reported in the context of amphidinolide synthesis. gla.ac.uk

Reductive Macrocyclization Strategies (e.g., Nickel-catalyzed)

A prominent strategy for constructing the 19-membered macrocycle of Amphidinolide T4 involves catalytic reductive macrocyclization. The Jamison group successfully employed an intramolecular nickel-catalyzed reductive coupling of an alkyne and an aldehyde to achieve this crucial ring closure. nih.govacs.orgnih.govmit.edu This method not only formed the C-C bond required for cyclization but also concurrently installed a stereogenic center. nih.govacs.orgnih.gov

Macrolactonization Approaches

While reductive macrocyclization has been effectively utilized in some syntheses of Amphidinolide T4, macrolactonization represents an alternative, widely used strategy for macrocycle formation in the synthesis of macrolide natural products, including other members of the amphidinolide family. gla.ac.ukacs.org

For instance, macrolactonization was employed in earlier syntheses of Amphidinolide T1 to form the 19-membered ring. nih.govmsu.edu Methods such as Yamaguchi lactonization have been reported for macrocycle formation in the synthesis of related amphidinolides like Amphidinolide X. capes.gov.br Although the Jamison synthesis of Amphidinolide T4 favored the reductive coupling approach due to its advantages in stereoselectivity and yield for that specific target, macrolactonization remains a viable and explored route in amphidinolide synthesis, often involving the coupling of a seco-acid precursor. nih.govnih.govmit.eduacs.orgmsu.educapes.gov.br

Stereoselective Installation of Chiral Centers and Functional Groups

The total synthesis of Amphidinolide T4 necessitates the precise stereoselective installation of multiple chiral centers and functional groups to match the complex stereochemistry of the natural product. nih.govgla.ac.ukgla.ac.uk

α-Hydroxy Ketone Motif Synthesis

The α-hydroxy ketone motif is a key functional group pattern present in Amphidinolide T4. nih.gov Different synthetic approaches have been developed for its installation. In the Clark group's synthesis of Amphidinolides T1, T3, and T4, the α-hydroxy ketone motif was introduced through a sequence involving alkyne hydrosilylation, epoxidation, and subsequent Fleming–Tamao oxidation. gla.ac.ukgla.ac.uknih.govresearchgate.net

In the Jamison synthesis utilizing reductive macrocyclization, the macrocyclic allylic alcohol product of the cyclization serves as a latent form of the α-hydroxy ketone moiety, which is subsequently revealed through oxidation steps. nih.gov

Control of Diastereoselectivity and Enantioselectivity

Achieving high levels of stereocontrol is paramount in the synthesis of Amphidinolide T4. Diastereoselectivity and enantioselectivity are controlled through various methods depending on the specific bond formation and the chiral center being installed.

The nickel-catalyzed reductive macrocyclization developed by the Jamison group is particularly effective for installing a specific stereogenic center in the macrocycle with high diastereoselectivity (>10:1). nih.govacs.orgnih.govmit.edu A model has been proposed to explain the observed stereochemical outcome of this cyclization. nih.govmit.edu

Innovations in Synthetic Methodology Driven by Amphidinolide T4 Total Synthesis

Development of Nickel-Catalyzed Reductive Coupling Reactions

Nickel-catalyzed reductive coupling reactions have proven to be instrumental in the total synthesis of Amphidinolide T4 and related amphidinolides. nih.govacs.orgmit.edunih.gov These reactions allow for the formation of carbon-carbon bonds by coupling two electrophiles under reducing conditions, offering an alternative to traditional cross-coupling methods that typically involve organometallic reagents. researchgate.netumich.edunih.gov

In the context of Amphidinolide T4 synthesis, nickel-catalyzed reductive couplings of alkynes with electrophiles like epoxides and aldehydes have been successfully employed. nih.govacs.orgmit.edunih.gov Specifically, both intermolecular alkyne-epoxide couplings for fragment construction and intramolecular alkyne-aldehyde couplings for macrocyclization have been developed and utilized. nih.govmit.edunih.gov The intramolecular alkyne-aldehyde coupling was found to be particularly effective for forming the 19-membered macrocycle of Amphidinolide T4, enabling the simultaneous formation of a C-C bond and the installation of a stereogenic center with high diastereoselectivity (>10:1). nih.govacs.orgmit.edunih.gov This approach represented a novel strategy for constructing the amphidinolide T framework compared to previously reported syntheses. nih.gov

Studies investigating these couplings have explored different ligands and conditions to optimize selectivity and yield. mit.edu The success of these nickel-catalyzed methods in assembling complex fragments and macrocycles within the Amphidinolide T4 synthesis highlights their power and reliability in complex molecule synthesis. nih.govgla.ac.uk

Key applications of nickel-catalyzed reductive coupling in Amphidinolide T4 synthesis include:

Reaction TypeCoupling PartnersRole in SynthesisSelectivity Observed
Intermolecular Reductive CouplingAlkyne and EpoxideConstruction of key fragmentsHigh site selectivity (in T4 series diyne coupling) nih.govmit.edunih.gov
Intramolecular Reductive CouplingAlkyne and Aldehyde19-membered Macrocyclization>10:1 diastereoselectivity nih.govacs.orgmit.edunih.gov

Advances in Olefin and Alkyne Metathesis in Complex Molecule Synthesis

Olefin metathesis, particularly ring-closing metathesis (RCM), has become a powerful tool in organic synthesis for forming carbon-carbon double bonds and constructing cyclic systems. numberanalytics.commdpi.comresearchgate.net Its application in the total synthesis of complex natural products like Amphidinolide T4 has significantly advanced the field. numberanalytics.comacs.orgthieme-connect.de

One notable total synthesis of Amphidinolide T4 reported by Fürstner and coworkers in 2002 utilized an efficient RCM reaction to form the macrocycle. nih.govmpg.de This approach demonstrated the utility of ruthenium-catalyzed RCM for the construction of the 19-membered ring in the amphidinolide T series. acs.orgnih.gov The efficiency of this RCM transformation was attributed, in part, to the conformational bias introduced by specific stereochemistry in the substrate. acs.orgnih.gov

While olefin metathesis has been widely applied, alkyne metathesis is a less frequently used but equally valuable transformation. researchgate.netthieme-connect.dersc.org Although the primary macrocyclization strategy in some Amphidinolide T4 syntheses involved nickel-catalyzed reductive coupling, other approaches to amphidinolide family members have explored alkyne metathesis, sometimes in sequence with enyne metathesis, to construct macrocyclic skeletons. researchgate.net The successful implementation of metathesis strategies in Amphidinolide T4 synthesis underscores the versatility and power of these catalytic methods for assembling complex molecular architectures. acs.orgnih.gov

Application of Specific Reagents and Catalyst Systems (e.g., Dess-Martin Periodinane)

The total synthesis of complex molecules like Amphidinolide T4 often requires the use of highly selective and mild reagents to navigate sensitive functional groups and stereocenters. Dess-Martin Periodinane (DMP) is a well-established hypervalent iodine reagent frequently employed for the mild oxidation of primary and secondary alcohols to aldehydes and ketones. sigmaaldrich.cnchemicalbook.comresearchgate.netnih.goveurekaselect.com Its compatibility with various functional groups and neutral reaction conditions make it particularly useful in the synthesis of complex, sensitive intermediates. sigmaaldrich.cnresearchgate.netnih.goveurekaselect.com

In the total synthesis of Amphidinolide T4, Dess-Martin Periodinane has been utilized for the oxidation of alcohol functionalities at specific stages of the synthesis. nih.govgla.ac.ukgla.ac.ukpsu.eduthieme-connect.com For example, in one synthetic route, DMP was used to oxidize an alcohol intermediate to the corresponding aldehyde, which was then poised for the key intramolecular nickel-catalyzed reductive macrocyclization. nih.govthieme-connect.com The application of DMP in such steps highlights its importance as a reliable oxidant in the synthesis of polyoxygenated natural products like Amphidinolide T4, where maintaining the integrity of other functionalities is crucial. sigmaaldrich.cnresearchgate.netnih.goveurekaselect.com

Other specific reagents and catalyst systems, such as nickel complexes (e.g., Ni(cod)₂) with specific phosphine (B1218219) ligands (e.g., tributylphosphine) for reductive couplings and ruthenium carbene complexes (e.g., Grubbs catalysts) for RCM, were also critical to the success of various Amphidinolide T4 total syntheses. nih.govgla.ac.ukmit.edunih.govacs.orgnih.gov The selection and optimization of these specific systems are driven by the need for high efficiency, selectivity, and functional group tolerance in constructing the complex architecture of Amphidinolide T4. nih.govacs.orgnih.gov

Structure Activity Relationship Sar Studies of Amphidinolide T4 and Synthetic Analogues

Design and Synthesis of Amphidinolide T4 Analogues for SAR Probing

The scarcity of naturally occurring Amphidinolide T4 necessitates its total synthesis and the synthesis of various analogues to facilitate comprehensive SAR studies. Several synthetic strategies have been developed to access Amphidinolide T4 and its related compounds. For instance, total syntheses of Amphidinolides T1, T3, and T4 have been achieved using a common alkynyl macrolactone intermediate gla.ac.uk. These syntheses often involve key reactions such as ring-closing metathesis to form the macrocycle or intramolecular alkyne-aldehyde coupling reactions nih.govresearchgate.net. The development of efficient synthetic routes allows for the preparation of designed analogues with specific structural modifications, enabling researchers to probe the impact of these changes on biological activity researchgate.netnih.gov. The flexibility of some synthesis blueprints allows for the generation of diastereomers and analogues with alterations in the lipophilic chains appended to the macrocyclic core researchgate.net.

Impact of Macrolactone Stereostructure on Cellular Interactions

The stereostructure of the macrolactone core of amphidinolides is a critical parameter influencing their biological activity, particularly their cellular interactions researchgate.netresearchgate.net. Studies on Amphidinolide V and its analogues, for example, revealed that the stereostructure of the macrolactone is highly important for cytotoxicity researchgate.net. While specific details regarding the direct impact of Amphidinolide T4's macrolactone stereostructure on cellular interactions are often discussed in the context of broader amphidinolide studies, the general principle holds true. The precise three-dimensional arrangement of atoms within the large ring structure dictates how the molecule interacts with its biological targets, such as proteins or membranes within cells. Alterations in stereochemistry, even at a single chiral center, can lead to significant changes in binding affinity, cellular uptake, or downstream biological effects.

Influence of Side Chain Modifications on Biological Activity Determinants

Modifications to the side chain of amphidinolides have been shown to significantly impact their biological activity. For instance, in the case of Amphidinolides C, C2, C3, and F, which share a similar macrolactone core but differ in their side chains, the nature of the side chain drastically affects biological activity mdpi.comgla.ac.uk. Amphidinolide C, possessing an (S)-hydroxyl group in its side chain, exhibits significantly higher activity compared to analogues like Amphidinolide C2, where this hydroxyl group is acetylated gla.ac.ukmdpi.comgla.ac.uk. This suggests that the presence of a hydrogen bond donor group at a specific position in the side chain can be crucial for cytotoxic activity gla.ac.uk. While the provided information doesn't detail specific side chain modifications of Amphidinolide T4 analogues, the principle observed in related amphidinolides indicates that the chemical nature and structure of the side chain play a significant role in determining the biological activity of these macrolides researchgate.netnih.gov.

Correlation between Specific Structural Features and Mechanistic Insights

SAR studies aim to correlate specific structural features of Amphidinolide T4 and its analogues with their mechanisms of action. While the exact molecular target and detailed mechanism of Amphidinolide T4 are still under investigation, studies on related amphidinolides provide some insights. Several amphidinolides are known to interact with actin, a key component of the cytoskeleton researchgate.netmdpi.com. This interaction can lead to the disruption of actin filaments, affecting cell shape, motility, and division, ultimately leading to cytotoxicity mdpi.com. The binding of the macrolide to the actin filament and the orientation of its side chain can promote conformational changes that disrupt intermonomer contacts vital for filament integrity mdpi.com.

For Amphidinolide T2-T4, the absolute configuration of certain carbons within the tetrahydrofuranyl motif has been determined through comparison of NMR data with synthetic model compounds nih.gov. This level of structural detail is essential for understanding how the molecule might fit into a binding site on a biological target. Total synthesis efforts have also contributed to confirming the absolute configuration of amphidinolides, which is a fundamental aspect of correlating structure with activity nih.gov.

Preliminary SAR results for Amphidinolide T4 analogues have indicated the importance of features like the C1, C10 double bond configuration colab.ws. The presence of specific functional groups and their spatial arrangement within the macrolactone and side chain are key determinants of how effectively the compound interacts with its biological target(s) and elicits a cellular response nih.govnih.gov.

Here is a table summarizing some cytotoxicity data for related amphidinolides, illustrating the variability in activity among family members:

CompoundL1210 Cells IC₅₀ (µg/mL)KB Cells IC₅₀ (µg/mL)Reference
Amphidinolide T11835 nih.gov
Amphidinolide T21520 nih.gov
Amphidinolide T31011.5 nih.gov
Amphidinolide T4710 nih.gov
Amphidinolide T51118 nih.gov
Amphidinolide F1.53.2 nih.gov
Amphidinolide G0.0054 (ng/mL)0.0059 (ng/mL) nih.gov
Amphidinolide H0.00048 (ng/mL)0.00052 (ng/mL) nih.gov
Amphidinolide X0.67.5 nih.gov
Amphidinolide Y0.88.0 nih.gov
Amphidinolide M1.10.44 nih.gov
Amphidinolide N0.00005 (ng/mL)0.00006 (ng/mL) nih.gov
Amphidinolide O1.73.6 nih.gov
Amphidinolide P1.65.8 nih.gov
Amphidinolide C0.0058 (ng/mL)0.0046 (ng/mL) gla.ac.ukmdpi.com
Amphidinolide C2>100x less potent than C>100x less potent than C gla.ac.ukgla.ac.uk

Note: IC₅₀ values are approximate and can vary depending on the specific assay conditions.

This table highlights the significant variation in cytotoxic potency among different amphidinolides, underscoring the importance of subtle structural differences, including those in the macrolactone and side chain, in determining biological activity.

Molecular and Cellular Mechanistic Investigations of Amphidinolide T4

Identification of Molecular Targets and Binding Interactions

Identifying the specific molecular targets of amphidinolide T4 is fundamental to understanding its mechanism of action. While the precise targets for Amphidinolide T4 are not as extensively documented as for some other amphidinolides, studies on related congeners provide insights into potential interaction partners. Several amphidinolides, including Amphidinolides B1, H1, J, K, and X, have been shown to interact with actin, a crucial cytoskeletal protein. nih.govresearchgate.net Amphidinolide H1, for instance, has been found to covalently bind to actin subdomain 4 at Tyr200. nih.gov This suggests that actin could also be a molecular target for Amphidinolide T4, given the structural similarities within the family.

The binding interactions of small molecules with proteins can involve various forces, including hydrophobic interactions, hydrogen bonding, and covalent modifications. researchgate.netacs.org The complex structure of amphidinolide T4, featuring a macrolactone ring and various oxygen heterocycles, suggests the potential for diverse interactions with biological macromolecules. nih.govgla.ac.ukmit.edu

Studies on Actin Cytoskeleton Modulation by Amphidinolides (e.g., F-actin stabilization/destabilization)

The actin cytoskeleton is a dynamic structure essential for numerous cellular processes, including cell shape maintenance, migration, division, and intracellular transport. semanticscholar.org Modulation of actin dynamics is a common mechanism by which cytotoxic natural products exert their effects. Research on various amphidinolides has demonstrated their ability to interfere with actin polymerization and organization. nih.govresearchgate.netliverpool.ac.ukresearchgate.net

Amphidinolides exhibit differential effects on actin filaments (F-actin). For example, Amphidinolides J and X are known to destabilize F-actin, leading to its depolymerization. nih.govresearchgate.net In contrast, Amphidinolides H1 and K have been shown to stabilize actin filaments. nih.govresearchgate.net Amphidinolide H1 stabilizes actin through a novel mechanism involving covalent binding. researchgate.net

While specific studies detailing Amphidinolide T4's direct effects on F-actin stabilization or destabilization were not prominently found, its structural relationship to other actin-modulating amphidinolides strongly suggests it is likely to impact actin dynamics. Further research is needed to precisely characterize Amphidinolide T4's effect on the G-actin/F-actin equilibrium and the specific mechanisms involved.

Studies on other compounds that modulate actin, such as thyroid hormones, highlight the importance of understanding these interactions for various cellular functions. semanticscholar.org

Investigation of Intracellular Localization and Organelle Targeting (e.g., Mitochondria)

Understanding where a compound localizes within the cell provides critical clues about its mechanism of action. Differential intracellular localization can dictate which proteins or pathways a compound interacts with. While comprehensive data on the intracellular localization of Amphidinolide T4 specifically is limited in the search results, some amphidinolides have shown preferential targeting to certain organelles. For instance, Amphidinolide-N has been reported to exhibit a preference for malignant cells' mitochondria. researchgate.net

Mitochondria are vital organelles involved in energy production, apoptosis, and calcium metabolism. nih.govtaylorfrancis.comrsc.org Targeting mitochondria is a strategy employed by some therapeutic agents to induce cell death, particularly in cancer cells. nih.govrsc.orgmdpi.com The lipophilicity and positive charge of some molecules can facilitate mitochondrial targeting due to the large mitochondrial membrane potential. nih.gov

Given the observed mitochondrial preference of at least one amphidinolide congener (Amphidinolide-N), it is plausible that Amphidinolide T4 might also exhibit some degree of organelle targeting, potentially including mitochondria. However, specific experimental data confirming the intracellular localization and organelle targeting of Amphidinolide T4 are needed.

Elucidation of Signaling Pathways Perturbed by Amphidinolide T4

Chemical compounds can exert their biological effects by modulating various intracellular signaling pathways that control crucial cellular processes like growth, proliferation, and survival. While the search results did not yield specific details about signaling pathways directly perturbed by Amphidinolide T4, studies on other cytotoxic agents and related compounds can offer insights into potential mechanisms.

Many cytotoxic compounds interfere with pathways related to cell cycle progression, apoptosis, and cellular stress responses. For example, thyroid hormones, structurally distinct but also biologically active molecules, are known to trigger both genomic and non-genomic signaling pathways, including those involving protein kinases like PKA, PKC, PI3K, and MAPK, which regulate cardiac functions and potentially influence cell growth and shape. inca.gov.br The PI3K/Akt/mTOR pathway, for instance, is implicated in cell growth and is a common target for therapeutic intervention. inca.gov.br

The potent cytotoxicity of Amphidinolide T4 suggests that it likely interferes with critical signaling cascades necessary for cell survival and proliferation. Further research is required to identify the specific signaling pathways that are modulated by Amphidinolide T4 treatment.

Comparative Mechanistic Studies with other Amphidinolide Congeners

Comparing the mechanisms of action of different amphidinolide congeners can provide valuable information about structure-activity relationships and highlight common or unique targets and pathways. Over forty amphidinolides have been identified, displaying varying sizes, structures, and cytotoxic potencies. researchgate.netnih.gov

As mentioned earlier, comparative studies have revealed that different amphidinolides can have distinct effects on the actin cytoskeleton, with some stabilizing (e.g., Amphidinolide H1, K) and others destabilizing (e.g., Amphidinolide J, X) F-actin. nih.govresearchgate.net Amphidinolide H1's covalent binding to actin represents a specific interaction that contributes to its stabilizing effect. researchgate.netnih.gov

While Amphidinolide T4 is structurally related to other amphidinolide T family members (T1, T2, T3, T5), which are 19-membered macrolides, its specific mechanistic differences or similarities compared to these or other amphidinolide classes (like the 26-membered macrolides such as Amphidinolide B and H) warrant further investigation. mdpi.comnih.govgla.ac.uk Differences in side chains or macrocycle size among amphidinolides can lead to variations in their biological activities and potentially their molecular targets or binding modes. mdpi.comresearchgate.net

Comparative studies involving Amphidinolide T4 and other congeners with known mechanisms, particularly those targeting actin or mitochondria, would be instrumental in fully characterizing its cellular effects and understanding the structural determinants of its activity.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Amphidinolide T4Not readily available in search results
Amphidinolide B1Not readily available in search results
Amphidinolide H1Not readily available in search results
Amphidinolide JNot readily available in search results
Amphidinolide KNot readily available in search results
Amphidinolide XNot readily available in search results
Amphidinolide NNot readily available in search results
Amphidinolide T1Not readily available in search results
Amphidinolide T2Not readily available in search results
Amphidinolide T3Not readily available in search results
Amphidinolide T5Not readily available in search results
Amphidinolide BNot readily available in search results
Amphidinolide HNot readily available in search results
Actin5780140

Data Tables

Based on the search results, a detailed data table specifically for Amphidinolide T4's molecular interactions, localization, or perturbed pathways is not feasible due to the limited direct information available for this specific congener in the provided snippets. However, a table summarizing the observed effects of other amphidinolides on actin dynamics, as discussed in the text, can be presented.

Amphidinolide Congener Effect on F-actin Notes Source
Amphidinolide J Destabilization nih.govresearchgate.net
Amphidinolide X Destabilization nih.govresearchgate.net
Amphidinolide H1 Stabilization Covalent binding to actin nih.govresearchgate.netnih.gov
Amphidinolide K Stabilization Likely via different mechanisms than H1 nih.govresearchgate.net
Amphidinolide B1 Increased actomyosin (B1167339) activity researchgate.net

This table summarizes findings from comparative studies and illustrates the diverse ways in which different amphidinolides interact with the actin cytoskeleton. Specific data for Amphidinolide T4 in this context would require dedicated research.

Future Directions in Amphidinolide T4 Research

Development of More Efficient and Stereoselective Synthetic Routes

The total synthesis of Amphidinolide T4 presents considerable challenges due to its numerous stereocenters and complex macrocyclic structure gla.ac.uk. While total syntheses have been reported, including approaches utilizing ring-closing metathesis and nickel-catalyzed reductive couplings, there is a continuous need for more efficient and stereoselective routes nih.govnih.govacs.orgacs.org. Developing improved synthetic strategies is crucial for providing sufficient quantities of Amphidinolide T4 for comprehensive biological evaluation and for enabling the synthesis of various analogues researchgate.net.

Future efforts in this area are likely to focus on:

Enhancing Stereocontrol: Improving the diastereoselectivity and enantioselectivity of key transformations, such as epoxidation and macrocyclization reactions, is essential for streamlining the synthesis and reducing the formation of unwanted stereoisomers gla.ac.uknih.gov.

Exploring Novel Catalytic Methods: Utilizing new transition metal catalysts or organocatalytic systems could lead to more efficient and selective bond formations gla.ac.uknih.gov. For instance, nickel-catalyzed reductive coupling reactions have been shown to be effective in constructing the macrocycle and installing stereogenic centers with high selectivity nih.govacs.org.

Applying Flow Chemistry Techniques: Continuous flow synthesis could offer advantages in terms of safety, scalability, and control over reaction parameters for certain steps in the synthesis thieme-connect.com.

More efficient synthetic routes would not only facilitate research but also potentially pave the way for the production of Amphidinolide T4 or its analogues on a larger scale if warranted by biological studies.

Targeted Synthesis of Specific Analogues for Mechanistic Elucidation

Understanding the precise molecular target(s) and mechanism of action of Amphidinolide T4 is critical for its potential development as a therapeutic agent. The synthesis of targeted analogues with specific structural modifications can provide invaluable insights into structure-activity relationships (SAR) and help pinpoint the key functionalities responsible for its potent cytotoxicity researchgate.net.

Future research in analogue synthesis should aim to:

Systematically Modify Key Functional Groups: Altering or removing specific functional groups, such as hydroxyl groups, alkenes, or the macrolactone ring, can reveal their importance for biological activity gla.ac.uk. For example, studies on related amphidinolides suggest that the presence of a hydrogen bond donor group at a specific position can significantly impact cytotoxic activity gla.ac.uk.

Synthesize Conformationally Restricted Analogues: Creating analogues with rigidified structures can help to understand the bioactive conformation of Amphidinolide T4 and how it interacts with its target.

Incorporate Probes for Target Identification: Synthesizing analogues tagged with clickable handles, fluorescent tags, or affinity labels can facilitate the isolation and identification of proteins or other biomolecules that directly interact with Amphidinolide T4 in cells burleylabs.co.uknih.govnih.govmit.edu.

By correlating the biological activity of these analogues with their structural features, researchers can gain a clearer picture of how Amphidinolide T4 exerts its effects at the molecular level.

Advanced Omics-Based Approaches for Target Deconvolution

Identifying the cellular target(s) of Amphidinolide T4 is a significant challenge, particularly for complex natural products. Advanced omics-based approaches offer powerful tools for unbiased target deconvolution and understanding the cellular pathways affected by Amphidinolide T4 treatment researchgate.netnih.govmdpi.comfrontiersin.orghappiestminds.com.

Future research should leverage:

Proteomics: Quantitative proteomics can identify proteins whose expression levels or post-translational modifications are altered upon Amphidinolide T4 treatment. Chemical proteomics, using tagged analogues, can directly identify proteins that bind to Amphidinolide T4 happiestminds.com.

Transcriptomics: RNA sequencing can reveal changes in gene expression profiles in response to Amphidinolide T4, providing clues about affected pathways and potential targets mdpi.comhappiestminds.com. Single-cell transcriptomics can offer insights into cell-type-specific responses mdpi.comhappiestminds.com.

Metabolomics: Analyzing changes in cellular metabolite levels can help understand the metabolic pathways perturbed by Amphidinolide T4 mdpi.com.

Multi-omics Integration: Integrating data from multiple omics platforms (genomics, transcriptomics, proteomics, metabolomics) can provide a more comprehensive understanding of the complex cellular response to Amphidinolide T4 and facilitate the identification of key nodes or pathways as potential targets researchgate.netnih.govmdpi.comfrontiersin.orghappiestminds.com. Computational approaches are essential for integrating and interpreting these large datasets nih.govhappiestminds.com.

These approaches can help move beyond phenotypic observations of cytotoxicity to a deeper understanding of the underlying molecular mechanisms.

Chemoenzymatic and Biosynthetic Engineering for Analog Production

Given the complexity of Amphidinolide T4, a purely chemical synthesis can be challenging and costly. Chemoenzymatic approaches, which combine the power of chemical synthesis with the selectivity and efficiency of enzymatic transformations, and biosynthetic engineering, which manipulates the natural biosynthetic machinery of the producing organism, offer alternative or complementary routes for producing Amphidinolide T4 and novel analogues chemistryviews.orgnih.govescholarship.orgrsc.orgworktribe.com.

Future directions include:

Identifying and Characterizing Biosynthetic Enzymes: Elucidating the enzymes involved in the biosynthesis of Amphidinolide T4 in Amphidinium dinoflagellates is a crucial first step chemistryviews.org.

Developing Chemoenzymatic Cascades: Designing synthetic routes that utilize isolated or recombinant enzymes for specific steps, particularly for introducing challenging stereocenters or complex functional groups, can improve efficiency and stereocontrol nih.govescholarship.org.

Biosynthetic Pathway Engineering: Modifying the genes encoding the biosynthetic enzymes in the producing organism or a heterologous host can lead to the production of Amphidinolide T4 analogues with altered structures rsc.orgworktribe.com. This could be a powerful approach for generating libraries of analogues for SAR studies.

Utilizing Directed Evolution: Evolving biosynthetic enzymes to accept non-natural substrates or catalyze new reactions can expand the range of analogues that can be produced worktribe.com.

These approaches hold the potential to provide more sustainable and efficient methods for accessing Amphidinolide T4 and its derivatives.

Exploration of Amphidinolide T4 as a Probe for Cell Biology Research

Beyond its potential as a therapeutic lead, the potent biological activity of Amphidinolide T4 makes it a valuable tool for investigating fundamental cellular processes. If its target is identified, Amphidinolide T4 or its tagged analogues can be used as chemical probes to study the function and regulation of that target in live cells burleylabs.co.uknih.govnih.govmit.edu.

Future research could explore:

Investigating Target Function: Using Amphidinolide T4 as an inhibitor or activator (if applicable) to study the role of its target protein or pathway in various cellular processes, such as cell division, apoptosis, or cytoskeletal dynamics researchgate.net.

Live-Cell Imaging Studies: Employing fluorescently labeled Amphidinolide T4 analogues to track the localization and dynamics of its target within living cells nih.govmit.edu.

Perturbing Cellular Pathways: Using Amphidinolide T4 to selectively interfere with specific cellular pathways to understand their contribution to disease processes.

Utilizing Amphidinolide T4 as a cell biology probe can provide valuable insights into fundamental biological mechanisms and potentially uncover new therapeutic strategies.

Q & A

Q. What are the key challenges in isolating Amphidinolide T4 from marine dinoflagellates, and what purification methods are most effective?

Isolation requires overcoming low natural abundance and structural complexity. Methods include:

  • Extraction : Use of organic solvents (e.g., methanol/dichloromethane) to lyse dinoflagellate cells .
  • Chromatography : Multi-step HPLC with reversed-phase C18 columns and gradient elution (e.g., acetonitrile/water) to separate Amphidinolide T4 from analogs .
  • Purity validation : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the absolute configuration of Amphidinolide T4 determined experimentally?

  • X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical assignments, but requires sufficient crystalline material .
  • Modified Mosher’s method : Applied to secondary alcohol moieties in the macrolide to assign stereochemistry via ¹H NMR shifts in chiral esters .
  • Comparative CD spectroscopy : Match experimental circular dichroism spectra with those of structurally related amphidinolides .

Q. What in vitro assays are commonly used to evaluate the cytotoxic activity of Amphidinolide T4?

  • Cell viability assays : MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic insights : Flow cytometry for apoptosis detection (Annexin V/PI staining) and cell cycle analysis (propidium iodide) .
  • Controls : Include positive controls (e.g., doxorubicin) and solvent-only controls to validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Amphidinolide T4 across different studies?

Discrepancies may arise from:

  • Source variability : Differences in dinoflagellate strains or extraction protocols affecting compound purity .
  • Assay conditions : Variations in cell line passage number, serum concentration, or incubation time. Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) .
  • Data normalization : Use Z-score analysis or fold-change thresholds to reconcile conflicting IC₅₀ values .

Q. What strategies optimize the total synthesis of Amphidinolide T4, particularly for stereoselective macrolactonization?

  • Ring-closing metathesis (RCM) : Employ Grubbs catalysts for macrocycle formation; optimize solvent (toluene) and temperature (40–60°C) to minimize epimerization .
  • Yamaguchi esterification : For fragment coupling, use 2,4,6-trichlorobenzoyl chloride to activate carboxylic acids .
  • Protecting groups : Selectively use TBS ethers or benzyl groups to preserve stereochemistry during synthesis .

Q. How do researchers design experiments to probe the structure-activity relationship (SAR) of Amphidinolide T4 derivatives?

  • Analog synthesis : Modify the C1–C2 diene or C15 hydroxyl group to assess impact on cytotoxicity .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with β-tubulin or actin, validated by mutagenesis studies .
  • In vivo models : Compare tumor regression in xenograft mice treated with native vs. modified analogs, using Kaplan-Meier survival analysis .

Q. What statistical methods are critical for analyzing dose-response data in Amphidinolide T4 studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • Error analysis : Calculate standard deviation (SD) or standard error of the mean (SEM) for triplicate experiments .
  • ANOVA with post-hoc tests : Compare multiple treatment groups; apply Tukey’s HSD to identify significant differences (p < 0.05) .

Methodological Best Practices

  • Data reproducibility : Archive raw NMR, HPLC, and bioassay datasets in repositories like Zenodo .
  • Ethical sourcing : Follow Nagoya Protocol guidelines for marine sample collection .
  • Negative results reporting : Publish null findings (e.g., inactive analogs) to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.